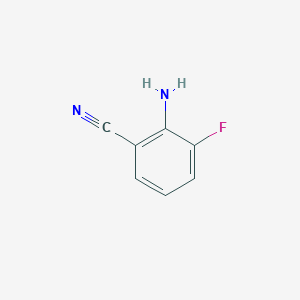

2-Amino-3-fluorobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNISSOLHERSZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382631 | |

| Record name | 2-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115661-37-5 | |

| Record name | 2-Amino-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Fluorobenzonitrile and Its Derivatives

Direct Synthesis Approaches

Amination of Fluorobenzonitriles

One direct route to 2-amino-3-fluorobenzonitrile involves the amination of a suitable fluorobenzonitrile precursor. smolecule.com For instance, the amination of 3-fluorobenzonitrile (B1294923) can be accomplished using ammonia (B1221849) or various amines in the presence of a catalyst. smolecule.com This reaction, a type of nucleophilic aromatic substitution, displaces the fluorine atom with an amino group. The efficiency of this process can be influenced by the reaction conditions, including temperature, pressure, and the choice of catalyst.

Microwave-assisted synthesis has been shown to enhance the yields of amination reactions of meta-substituted fluorobenzenes. For example, the reaction of m-fluorobenzonitrile with piperidine (B6355638) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) under microwave irradiation at 180°C for 5 hours resulted in a 92% yield of the corresponding meta-substituted product.

Reduction of Nitrofluorobenzonitriles

Another prevalent direct synthesis method is the reduction of a nitro group to an amine. Starting with 3-fluoro-2-nitrobenzonitrile (B1331573), the nitro group can be selectively reduced to an amino group to yield this compound. A common method for this transformation is catalytic hydrogenation, employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere (2–3 atm) at temperatures ranging from 40–60°C. This approach is often favored for its mild conditions and high selectivity.

Multi-Step Synthetic Strategies Involving Fluorobenzonitrile Precursors

More intricate, multi-step syntheses provide flexibility in introducing various functional groups and are essential for creating a diverse range of derivatives.

Sequential Nitration, Reduction, and Halogenation

A versatile multi-step strategy involves a sequence of nitration, reduction, and halogenation reactions. evitachem.com This approach typically begins with a fluorobenzonitrile starting material. For the synthesis of derivatives like 4-amino-3-chloro-2-fluorobenzonitrile (B8222211), the process can start with the nitration of fluorobenzonitrile, followed by reduction of the nitro group to an amine. Subsequent diazotization of the amino group with reagents like sodium nitrite (B80452) in an acidic solution at low temperatures (0–5°C) forms a diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction, where treatment with a copper(I) halide, such as copper(I) bromide (CuBr), introduces a halogen at a specific position on the aromatic ring.

Cyanation Reactions for Benzonitrile (B105546) Formation

The introduction of the nitrile group is a critical step in these syntheses. The Sandmeyer reaction is a classic method for converting an aniline (B41778), such as 3-fluoroaniline, into the corresponding benzonitrile. This involves diazotization of the aniline followed by treatment with a cyanide salt, like a mixture of copper(I) cyanide and potassium cyanide (CuCN/KCN), at elevated temperatures (80–90°C).

Modern transition-metal-catalyzed cyanation reactions have emerged as powerful alternatives, often providing higher yields and greater functional group tolerance. Catalytic systems based on palladium, nickel, or copper are frequently used to couple aryl halides with a cyanide source. nih.gov For example, nickel-catalyzed cyanation of aryl halides using acetonitrile (B52724) as the cyanide source has been developed as a less toxic alternative to traditional methods. nih.gov

Another approach involves the conversion of aldehydes to nitriles. For instance, 2,5-difluorobenzaldehyde (B1295323) can be condensed with hydroxylamine (B1172632) hydrochloride in the presence of triethylamine (B128534) to form an oxime, which is then dehydrated using a reagent like phosphorus oxychloride to yield the corresponding benzonitrile. google.com

Table 1: Comparison of Cyanation Methods

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | 3-Fluoroaniline | NaNO₂/HCl, CuCN/KCN | Classic method, requires thermal decomposition. |

| Palladium-Catalyzed Cyanation | 4-Bromofluorobenzene | Pd(0)/t-Bu₃P, NaCN | High yields, milder conditions. |

| Nickel-Catalyzed Cyanation | Aryl halides | Ni(MeCN)₆₂, Ligand, Reductant, Acetonitrile | Less toxic cyanide source. nih.gov |

| Oxime Dehydration | 2,5-Difluorobenzaldehyde | Hydroxylamine hydrochloride, Triethylamine, POCl₃ | Multi-step conversion from aldehyde. google.com |

Friedel-Crafts Acylation with Related Fluorobenzonitriles

Friedel-Crafts acylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org In the context of fluorobenzonitrile derivatives, this reaction can be used to synthesize ketones. For example, 1-(4-Fluorobenzoyl)-9H-carbazole has been synthesized from 9H-carbazole and 4-fluorobenzonitrile (B33359) via a Friedel-Crafts acylation using boron trifluoride as the catalyst. doaj.orgresearchgate.net The resulting acylated products are deactivated towards further substitution, which advantageously leads to monoacylated products. organic-chemistry.org

It is important to note that Friedel-Crafts reactions are not feasible when the aromatic ring contains strongly deactivating groups or certain substituents like amino groups (-NH₂, -NHR, -NR₂) because the lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst. libretexts.org

Scalability and Efficiency Considerations in Synthetic Routes

The transition of synthetic routes for this compound and its derivatives from laboratory-scale preparation to industrial-scale manufacturing necessitates a focus on scalability and efficiency. Key considerations include reaction yields, process safety, cost of raw materials, catalyst efficiency, reaction time, and waste management.

Several synthetic strategies are evaluated for their large-scale viability. For instance, the reductive amination of 3-fluoro-2-nitrobenzonitrile using a palladium-on-carbon (Pd/C) catalyst is a viable pathway. This method involves hydrogenation at 40–60°C under 2–3 atm of H₂, achieving yields between 68–72% with high purity (>95%) after recrystallization. Another approach, the Sandmeyer cyanidation of 3-fluoroaniline, yields 55–60% of the product but requires careful pH control to minimize side reactions.

Modern industrial production increasingly favors continuous flow reactor systems over traditional batch processing for key steps like amination. This shift is driven by significant improvements in process control and efficiency. Continuous flow technology offers precise temperature regulation, reduced reaction times from 12–24 hours in batch reactors to just 2–3 hours, and enhanced conversion efficiency, often reaching 85–90%. The use of automated systems in conjunction with flow reactors helps ensure consistent quality, high yields, and minimizes the formation of byproducts.

For derivatives, palladium-catalyzed reactions like the Buchwald-Hartwig amination are versatile but can be limited in scalability due to the high cost of the palladium catalysts and ligands. However, methods that avoid chromatography and utilize robust, often recyclable, catalysts are preferred for large-scale operations. orgsyn.org The Halogen Exchange (Halex) reaction, for example, is considered a practical industrial method for preparing fluorobenzonitrile intermediates because it can tolerate technical-grade reagents.

The following tables provide a comparative overview of different synthetic considerations and the advantages of modern manufacturing technologies.

Table 1: Comparison of Synthetic Route Efficiency

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reported Yield | Scalability Notes |

|---|---|---|---|---|

| Reductive Amination | 3-Fluoro-2-nitrobenzonitrile | H₂, Pd/C | 68–72% | Milder conditions compared to direct ammoniation. |

| Sandmeyer Cyanidation | 3-Fluoroaniline | NaNO₂/HCl, CuCN/KCN | 55–60% | Requires strict pH control to minimize hydrolysis. |

| Halodeboronation | 2-Cyano-6-fluorophenylboronic acid | 1,3-dihalo-5,5-dimethylhydantoin, NaOMe | Good to Excellent | Provides a scalable route to key bromo-intermediates. acs.org |

Table 2: Continuous Flow Reactor vs. Batch Reactor for Amination

| Parameter | Continuous Flow Reactor | Traditional Batch Reactor |

|---|---|---|

| Reaction Time | 2–3 hours | 12–24 hours |

| Conversion Efficiency | 85–90% | Variable, often lower |

| Temperature Control | Precise (±1°C) | Less precise, potential for hotspots |

| Safety | Improved due to smaller reaction volume | Higher risk with large volumes of reagents |

| Scalability | Easily scalable by extending run time | Requires larger, more complex vessels |

Efficient waste stream management is another critical component of industrial-scale synthesis. The identification and mitigation of byproducts, such as 2,3-diaminofluorobenzonitrile from over-amination, through methods like acidic extraction are essential for ensuring product purity and reducing environmental impact.

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Fluorobenzonitrile

Nucleophilic Substitution Reactions

The presence of both a nucleophilic amino group and an aromatic ring activated towards nucleophilic attack provides multiple pathways for substitution reactions.

Reactivity of the Amino Group with Electrophiles

The amino group in 2-amino-3-fluorobenzonitrile possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. smolecule.com This reactivity allows for the straightforward formation of derivatives such as amides through acylation. For instance, the amino group can react with acyl chlorides in the presence of a base to yield the corresponding N-acylated products. This transformation is a common strategy to introduce new functionalities or to serve as a protecting group during subsequent reactions. evitachem.com

Table 1: Representative Nucleophilic Substitution at the Amino Group

| Electrophile | Reagent/Conditions | Product Type | Ref |

|---|---|---|---|

| Acyl Chlorides | Base | N-Acyl-2-amino-3-fluorobenzonitrile |

Reactions Involving Halogen Displacement on the Aromatic Ring

The fluorine atom at the C3 position, activated by the electron-withdrawing nitrile group, can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. evitachem.comevitachem.com This reactivity is particularly useful in the synthesis of fused heterocyclic systems. For example, reaction with amino alcohols can lead to the formation of key intermediates for more complex molecules like oxazepino quinazolines. mmu.ac.uk The reaction of 2-fluorobenzonitriles with nucleophiles like 2-aminophenols or guanidine (B92328) carbonate is a known method for constructing quinazoline (B50416) and diaminoquinazoline ring systems, respectively. researchgate.netacs.org

This type of reaction is foundational for creating various substituted benzonitriles by reacting with nucleophiles such as amines and thiols.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution, with the position of the incoming electrophile being directed by the existing substituents. The amino group is a powerful activating group and an ortho-, para-director. libretexts.org Conversely, the nitrile and fluoro groups are deactivating, with the nitrile group acting as a meta-director and the fluorine atom as an ortho-, para-director. libretexts.org

The potent activating and directing effect of the amino group typically dominates, guiding the electrophile to the positions ortho and para relative to it. libretexts.org The position ortho to the amino group (C3) is already substituted with fluorine. Therefore, electrophilic attack is strongly favored at the C5 position, which is para to the amino group and meta to the fluorine and nitrile groups.

Reactions such as nitration and bromination are expected to yield the 5-substituted derivative. For example, nitration of the closely related 2-fluorobenzonitrile (B118710) with nitric and sulfuric acid introduces a nitro group primarily at the 5-position. google.com Similarly, bromination of aminobenzonitrile derivatives often occurs at the position para to the amino group.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product | Ref |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Amino-3-fluoro-5-nitrobenzonitrile | google.com |

Reactivity of the Nitrile Functional Group

The nitrile group is a key functional moiety that can be transformed into other important groups or participate in ring-forming reactions. smolecule.com

Reduction to Amines or Aldehydes

The nitrile group can be completely reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent and reaction conditions. smolecule.com

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine. chemguide.co.ukchemistryscore.com This reaction typically proceeds in an ether solvent followed by an aqueous workup to yield (2-amino-3-fluorophenyl)methanamine. chemguide.co.ukchemistrysteps.com Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium, platinum, or nickel is another effective method for this transformation. chemguide.co.ukresearchgate.netnih.gov

Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H), which stops the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde during workup. chemistrysteps.commasterorganicchemistry.com The catalytic reduction of nitriles to aldehydes can also be accomplished using catalysts like Raney nickel in an acidic medium, such as aqueous formic acid. google.com

Table 3: Reduction Reactions of the Nitrile Group

| Desired Product | Reagents | General Product Structure | Ref |

|---|---|---|---|

| Primary Amine | 1. LiAlH₄ in ether; 2. H₂O | (2-amino-3-fluorophenyl)methanamine | chemguide.co.uk |

| Primary Amine | H₂ / Metal Catalyst (Pd, Pt, or Ni) | (2-amino-3-fluorophenyl)methanamine | nih.gov |

| Aldehyde | 1. DIBAL-H; 2. H₂O | 2-Amino-3-fluorobenzaldehyde | chemistrysteps.com |

Cyclization Reactions Involving the Nitrile Moiety

This compound is a valuable precursor for synthesizing heterocyclic compounds, where both the amino and nitrile groups participate in the cyclization process. smolecule.com A prominent example is the synthesis of quinazolines. thieme-connect.de Treatment of this compound with formic acid under acidic catalysis (e.g., sulfuric acid) at elevated temperatures leads to the formation of 8-fluoroquinazolin-4(1H)-one. thieme-connect.de This reaction involves the initial formation of a formamide (B127407) at the amino group, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon, which subsequently hydrolyzes to the quinazolinone product. This method provides a direct route to functionalized quinazoline systems, which are important scaffolds in medicinal chemistry. thieme-connect.denih.gov

Table 4: Cyclization Reaction of this compound

| Reagents | Conditions | Product | Yield | Ref |

|---|

Role of Fluorine in Directing Reactivity and Regioselectivity

The fluorine atom at the 3-position plays a crucial role in modulating the reactivity and directing the regioselectivity of chemical transformations involving this compound. Its influence stems from a combination of strong inductive electron-withdrawal (-I effect) and a weaker resonance electron-donation (+R effect).

The reactivity of the aromatic ring is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom and nitrile group. smolecule.com The amino group at the 2-position acts as an electron-donating group through resonance, while the fluorine at the 3-position and the nitrile at the 1-position are electron-withdrawing. This electronic environment creates a unique reactivity profile.

In electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing effect of the amino group typically dominates. However, the fluorine atom's strong inductive withdrawal deactivates the ring towards electrophilic attack compared to a non-fluorinated analogue. The regiochemical outcome is a result of the combined directing effects. The amino group strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. Since position 3 is already occupied by fluorine, electrophilic substitution is anticipated to occur predominantly at the C5 position, which is para to the amino group and meta to both the fluorine and nitrile groups.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom, being a good leaving group, can be displaced by strong nucleophiles. The rate of such reactions is enhanced by the electron-withdrawing nature of the nitrile group, which stabilizes the intermediate Meisenheimer complex.

Furthermore, the fluorine atom can influence the acidity of the N-H protons of the amino group and the C-H bonds of the aromatic ring, which can be pertinent in metal-catalyzed C-H activation reactions. acs.org Studies on related fluorinated anilines show that iridium-catalyzed C-H borylation can exhibit high regioselectivity, often directed by the steric and electronic influence of substituents like fluorine. acs.org

Advanced Organic Transformations and Mechanistic Studies

The distinct functional groups of this compound enable a wide array of advanced organic transformations, making it a versatile building block for synthesizing more complex molecular architectures, particularly heterocyclic compounds.

Tandem reactions that form multiple bonds in a single operation are highly efficient synthetic strategies. While direct examples involving this compound are not prevalent in the reviewed literature, the principles are well-established with structurally similar compounds like polyfluorobenzonitriles. A common tandem process involves an initial intermolecular Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclocondensation.

For instance, a strategy for synthesizing fluorinated 3-aminobenzofurans involves the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. nih.govresearchgate.netnih.gov In this process, an alkoxide generated from the α-hydroxycarbonyl compound first displaces a fluorine atom on the benzonitrile (B105546) ring via an SNAr reaction. researchgate.net This is followed by an intramolecular cyclocondensation where the enolate attacks the nitrile group, leading to the formation of the furan (B31954) ring after workup. nih.gov A similar strategy could be envisioned for this compound, where a suitable bifunctional nucleophile could first displace the fluorine atom and then condense with the nitrile group to form various fused heterocyclic systems.

| Perfluorobenzonitrile Reactant | Nucleophile | Base | Product Type | Yield |

|---|---|---|---|---|

| 4-(Cyclopentylamino)-2,3,5,6-tetrafluorobenzonitrile | α-Hydroxyacetophenones | DBU | 3-Amino-benzofuran | 92% (of precursor) |

| 2,3,5,6-Tetrafluoro-4-(4-methylpiperazin-1-yl)benzonitrile | Methyl glycolate | DBU | 3-Amino-benzofuran | 99% (of precursor) |

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. This compound is a suitable substrate for such transformations, utilizing either the amino group or C-H/C-X (where X could be a halogen introduced via diazotization) bonds.

The amino group can participate in Buchwald-Hartwig amination reactions. More commonly, the aromatic ring itself is functionalized. For example, after converting the amino group to a more robust directing group or a halide, the C-H bonds can be targeted. Palladium-catalyzed oxidative arylation with polyfluorobenzenes has been shown to be effective for substituted pyridones, demonstrating a similar reactivity principle where C-H bonds are activated and coupled. snnu.edu.cn

In a related context, the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been developed using a combination of a palladium precursor and a specific phosphine (B1218219) ligand (e.g., AdBippyPhos) with a weak base like potassium phenoxide (KOPh). nih.gov This approach is designed to tolerate functional groups that are sensitive to the strong bases typically used in C–N cross-coupling. nih.gov The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes is another relevant example, yielding 2-amino-3-alkynylpyridines in the presence of a palladium catalyst, which are precursors to important azaindole structures. scirp.org

| Reaction Type | Aryl Halide/Substrate | Coupling Partner | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| C-N Coupling | 4-n-butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | High | nih.gov |

| Sonogashira Coupling | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Various | Up to 96% | scirp.org |

| Suzuki-Miyaura Coupling | 5-Bromo-2-fluorobenzonitrile | Boronate ester | Pd-catalyst | - | Reasonable | rsc.org |

The primary amino group of this compound can be readily converted into a diazonium salt (-N₂⁺) by treatment with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in a strong acid medium (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). These diazonium salts are versatile synthetic intermediates that, despite their instability, can undergo a variety of subsequent transformations, often catalyzed by copper salts in what are known as Sandmeyer or Sandmeyer-type reactions.

Common transformations include:

Halogenation : Displacement of the diazonium group by halides (e.g., -Cl, -Br) using CuCl or CuBr. For example, diazotization of 4-amino-3-chloro-2-fluorobenzonitrile (B8222211) followed by treatment with CuBr introduces a bromine atom.

Cyanation : Introduction of another nitrile group using CuCN.

Hydroxylation : Formation of a hydroxyl group by heating the diazonium salt in water.

Deamination : Removal of the amino group by reduction, for instance using hypophosphorous acid (H₃PO₂), which replaces the diazonium group with a hydrogen atom. google.com

A procedure for a related compound, 3-amino-4-fluorobenzonitrile, involves diazotization in concentrated HCl at 0 °C, which yields the diazonium intermediate for subsequent conversion to a sulfonyl chloride.

| Starting Material | Reagents | Temperature | Intermediate | Subsequent Reaction |

|---|---|---|---|---|

| 3-Amino-4-fluorobenzonitrile | NaNO₂, conc. HCl | 0 °C | Diazonium chloride salt | Conversion to sulfonyl chloride |

| 2-Bromo-3-amino-6-fluorobenzonitrile | NaNO₂, conc. H₂SO₄, H₂O | 0-5 °C | Diazonium sulfate (B86663) salt | Deamination with H₃PO₂/CuSO₄ |

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biological processes. mit.edu One of the most prominent bioorthogonal reactions is the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctenes (TCO). nih.gov The reactivity of these systems is highly tunable through electronic modification of the tetrazine's aryl substituent.

While this compound itself is not a bioorthogonal reagent, it serves as a crucial precursor for creating them. Its structural motifs are incorporated into highly reactive tetrazines for applications in pretargeted radioimmunoimaging. nih.govacs.org For example, 4-Amino-3-fluorobenzonitrile is a starting material for synthesizing substituted aryltetrazines. nih.govresearchgate.net The electronic effects of the substituents on the phenyl ring, including fluorine, are systematically studied to understand and predict the bioorthogonal reaction kinetics. nih.govacs.org Research has shown that substitution at the 2-position of the phenyl ring on a tetrazine can lead to high intrinsic reactivity toward TCO, although this can be modulated by solvent effects in aqueous systems. nih.govacs.org

Hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen, typically with a metal catalyst. For this compound, potential sites for hydrogenolysis include the carbon-fluorine bond (defluorination) and the carbon-nitrile bond (reduction).

Catalytic hydrogenation of the nitrile group to a primary amine (aminomethyl group) can be achieved using various catalysts like palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure. However, care must be taken to control the reaction conditions to avoid undesired side reactions. For the related compound 3-fluoro-2-nitrobenzonitrile (B1331573), hydrogenation using a Pd/C catalyst reduces the nitro group to an amine, and conditions must be optimized to prevent nitrile hydrogenation or defluorination. In another context, the hydrogenolysis of this compound at low temperatures is reported to yield indoles. biosynth.com Nickel-catalyzed hydrogenation of aromatic nitriles has also been explored, sometimes assisted by a Lewis acid to enhance reactivity at the C≡N bond. bohrium.com

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Heterocyclic Chemistry

2-Amino-3-fluorobenzonitrile serves as a key precursor for a diverse array of heterocyclic compounds. The inherent reactivity of its functional groups allows for the construction of various ring systems, including those containing nitrogen, oxygen, and sulfur, which are often endowed with significant biological or material properties.

Synthesis of Pyrimidines

While direct, single-step syntheses of simple pyrimidines from this compound are not extensively documented, its role as a key intermediate in the multi-step assembly of complex pyrimidine-containing structures is established in patent literature. For instance, it has been used as a starting material in the synthesis of pyrimidone derivatives designed as selective cytotoxic agents against HIV-infected cells. In one patented procedure, this compound undergoes chlorination with 1-chloropyrrolidine-2,5-dione before being incorporated into a more complex pyrimidine-fused scaffold google.com.

Another patented synthesis uses this compound to create adenosine (B11128) receptor antagonists. The process begins by reacting it with phenyl chloroformate, which modifies the amino group, paving the way for subsequent cyclization into a fused quinazoline (B50416) ring that is later elaborated with a pyrimidine (B1678525) moiety thieme-connect.de. These examples highlight its utility not as a direct precursor to simple pyrimidines, but as a foundational fragment for building intricate, biologically active molecules featuring a pyrimidine ring system.

Formation of Quinazolines and Quinazolinones

The synthesis of quinazolines and their corresponding keto-derivatives, quinazolinones, represents one of the most direct and high-yielding applications of this compound. The intramolecular cyclization of the ortho-positioned amino and nitrile groups is readily achieved under acidic conditions.

A well-documented and efficient method involves the treatment of this compound with formic acid under strong acid catalysis to produce 8-fluoroquinazolin-4(3H)-one google.com. This reaction proceeds via an initial acid-catalyzed addition of formic acid to the nitrile carbon, followed by an acyl transfer and subsequent ring closure. The reaction is robust, providing the desired product in excellent yield thieme-connect.denih.govthieme-connect.de.

Table 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one

| Reactant | Reagents | Conditions | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| This compound | 88% Formic Acid, Sulfuric Acid | Mild Reflux, 1.25 hours | 105-115°C | 88% | nih.gov, thieme-connect.de |

This straightforward conversion underscores the compound's value in accessing the quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities.

Precursor for Indoles and Indazoles

This compound is a viable starting material for the synthesis of fluorinated indole (B1671886) and indazole derivatives. These nitrogen-containing bicyclic systems are of significant interest in drug discovery.

Patent literature demonstrates its use in preparing indole-based compounds. For example, it is listed as a key starting material for creating complex indol-amide compounds investigated as potential beta-amyloid inhibitors for treating Alzheimer's disease google.com. Another patent describes a pathway where this compound is a precursor to 7-fluoroindoline-2,3-dione, a direct antecedent to various functionalized indoles google.com.

The synthesis of indazoles, isomers of indoles, can also be approached using this precursor. While direct cyclization with hydrazine (B178648) to form a 3-aminoindazole is a common method for 2-halobenzonitriles, specific examples with this compound are less common. However, its utility is shown in the formation of precursors to other fused nitrogen heterocycles. For instance, it has been converted to 2-fluoro-6-(1H-1,2,4-triazol-3-yl)aniline, demonstrating the transformation of the nitrile group into a five-membered heterocyclic ring adjacent to the aniline (B41778) moiety, a structure that can be further elaborated nih.gov.

Synthesis of Benzofurans and Benzothiophenes

The synthesis of benzofurans and benzothiophenes from 2-aminobenzonitrile (B23959) derivatives is less direct than that of nitrogen-containing heterocycles. Typically, these syntheses require starting materials where the ortho-position to the nitrile is a hydroxyl (for benzofurans) or a thiol (for benzothiophenes) group. However, synthetic routes starting from 2-fluorobenzonitriles are known, which suggests that with appropriate functional group interconversion, this compound could serve as a precursor. For example, a transition-metal-free, one-pot process for synthesizing benzofuran-3-amines and benzo[b]thiophen-3-amines has been developed using various substituted 2-fluorobenzonitriles and alcohols or thiols. These reactions proceed under mild, room-temperature conditions, showcasing a versatile method for which fluorinated aminobenzonitriles could be suitable substrates after diazotization and substitution of the amino group.

Aminoquinoline Derivatives

Aminoquinolines are a critical class of compounds, particularly in the development of antimalarial drugs. The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis.

While direct applications of this compound in Friedländer-type reactions to form aminoquinolines are not prominently featured in the reviewed literature, the use of its isomers, such as 2-amino-5-fluorobenzonitrile (B1271947), is well-established for this purpose. These reactions typically employ a catalyst like zinc chloride and react the aminobenzonitrile with various ketones to yield the corresponding fluorinated aminoquinoline derivatives. Given the similar functional group arrangement, it is chemically plausible that this compound could be utilized in analogous synthetic strategies to access a different regioisomer of fluoro-substituted aminoquinolines.

Other Fused Heterocyclic Systems (e.g., Benzisoxazoles, Benzoxazines, Pyrroloquinolines)

The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic structures.

Benzoxazines: Patent literature describes the use of this compound in the synthesis of complex benzoxazine (B1645224) derivatives. In one reported multi-step sequence, the compound is a key building block in the formation of a fused benzoxazine structure intended for therapeutic applications googleapis.com.

Benzisoxazoles: A Chinese patent mentions this compound in the context of preparing compounds related to 6-fluoro-1,2-benzoxazole derivatives, indicating its utility as a precursor in this area google.com.

Triazoloanilines: As a precursor to more complex fused systems, this compound has been converted into 2-fluoro-6-(1H-1,2,4-triazol-3-yl)aniline. This reaction transforms the nitrile group into a triazole ring, yielding a product ripe for further synthetic elaboration into triazolo-fused heterocycles nih.gov.

Introduction of Fluorine Substituents into Aromatic Systems

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a key precursor for introducing fluorine substituents into more complex aromatic frameworks. smolecule.com The compound's structure is a stable scaffold that already contains the desired fluorine atom, which can be carried through multi-step syntheses. smolecule.com Its utility lies in the reactivity of the amino and nitrile groups, which can undergo various transformations to build larger molecules. For instance, the amino group can be diazotized and replaced, while the nitrile group can be hydrolyzed or reduced, all while preserving the fluorine substituent on the aromatic ring. This makes it a valuable intermediate for chemists aiming to create novel fluorinated compounds, such as those used in pharmaceuticals and agrochemicals, where fluorine can enhance metabolic stability and binding affinity.

Ligand Design in Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, a field focused on selectively producing one of two enantiomers of a chiral product. The structure of this compound is well-suited for constructing sophisticated ligands used in these precise chemical transformations. smolecule.com

Chiral phosphinoaryloxazoline (PHOX) ligands are a prominent class of P,N-ligands used in a variety of metal-catalyzed asymmetric reactions. The synthesis of these ligands can utilize fluorobenzonitriles as starting materials. evitachem.com A general synthetic pathway involves the reaction of a 2-fluorobenzonitrile (B118710) derivative with a chiral amino alcohol, often catalyzed by a Lewis acid like zinc chloride, to form a 2-(o-fluorophenyl)oxazoline intermediate. uni-muenchen.de The crucial phosphino (B1201336) group is subsequently introduced via a nucleophilic aromatic substitution, replacing the fluorine atom. uni-muenchen.de While this route is established for 2-fluorobenzonitrile, the this compound scaffold provides a direct template for creating a library of functionalized PHOX ligands, where the amino group could be used for further tuning of the ligand's electronic and steric properties.

| Ligand Type | Precursor | Key Synthetic Step | Application |

| Phosphinoaryloxazoline (PHOX) | o-Fluorobenzonitriles | Nucleophilic aromatic substitution to introduce the phosphino group. uni-muenchen.de | Enantioselective Catalysis evitachem.com |

The oxazoline (B21484) motif is a cornerstone of ligand design for enantioselective catalysis. nih.gov Structural isomers of this compound have been successfully used to create effective chiral oxazoline ligands. For example, 2-Amino-5-fluorobenzonitrile can be reacted with chiral amino alcohols, such as L-valinol, to yield chiral oxazoline intermediates. ossila.comresearchgate.net These intermediates are then used to build larger ligand structures, such as chiral pyridine (B92270) oxazolines. researchgate.net

These ligands have proven effective in copper-catalyzed enantioselective reactions. In a study, a ligand derived from 2-amino-5-fluorobenzonitrile and L-valinol was used in the copper-catalyzed asymmetric nitroaldol (Henry) reaction, demonstrating the utility of the fluorinated benzonitrile (B105546) scaffold in generating catalysts for carbon-carbon bond formation. researchgate.net

Table 1: Performance of a Chiral Pyridine Oxazoline Ligand in the Asymmetric Nitroaldol Reaction Data sourced from a study on chiral ligands incorporating electron-withdrawing substituents. researchgate.net

| Reactant (Aldehyde) | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Nitrobenzaldehyde | 65 | 13 (S) |

| 2-Bromobenzaldehyde | 46 | 13 (S) |

Development of Novel Materials

The inherent properties of this compound, particularly its fluorinated aromatic structure, make it an attractive component for the synthesis of advanced materials. Its incorporation can bestow enhanced thermal stability, chemical resistance, and specific electronic or optical properties to polymers and other materials. smolecule.com

The development of new polymers and liquid crystals often relies on monomers with rigid structures and specific electronic characteristics. mdpi.com The fluorinated benzonitrile framework is a known component in the synthesis of liquid crystal materials. google.com For example, compounds like 3,4,5-trifluoro-benzonitrile are used as intermediates for liquid crystals with desirable properties. google.com The structure of this compound, with its rigid aromatic core and polar functional groups, makes it a suitable candidate for incorporation into polymer backbones or as a precursor for liquid crystalline molecules. Its inclusion in a polymer chain could enhance intermolecular forces and lead to materials with increased thermal stability and ordered structures.

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available research, the broader class of fluorinated benzonitrile derivatives serves as a critical platform for the synthesis of advanced materials for OLED technology. These derivatives are particularly instrumental in the development of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light.

The strategic incorporation of fluorine atoms and cyano groups (benzonitrile moiety) into organic molecules can significantly influence their electronic properties, making them ideal building blocks for the donor-acceptor (D-A) or donor-acceptor-donor' (D-A-D') structures commonly employed in TADF emitters. rsc.orgrsc.org The electron-withdrawing nature of the benzonitrile group and the high electronegativity of fluorine can help to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is a prerequisite for efficient TADF. ossila.comedinst.com

Research has demonstrated the use of various fluorinated benzonitrile compounds as precursors for high-performance OLEDs. For instance, derivatives are utilized to create complex molecules that can act as hosts or emitters in the emissive layer of an OLED device. These materials are designed to exhibit desirable characteristics such as high quantum efficiency, good color purity, and operational stability. rsc.orgrsc.org

Detailed Research Findings

Studies on multifunctional benzonitrile derivatives have shown that these compounds can exhibit not only TADF but also mechanofluorochromic (MFC) properties, where their emission color changes in response to mechanical stimuli. rsc.orgrsc.org This dual functionality opens up possibilities for their use in advanced optoelectronic applications. In one study, four donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds were synthesized, featuring phenoxazine (B87303) and carbazole (B46965) as donor units. The investigation of their photophysical properties in the solid state revealed that dual TADF emission could be maintained, and the emission characteristics could be tuned by different preparation techniques. rsc.orgrsc.org

Another example is the use of 4-Fluoro-2-methylbenzonitrile in the synthesis of a TADF emitter. ossila.com Through a nucleophilic aromatic substitution reaction with bicarbazole, an emitter molecule was created that, when incorporated into an OLED device, demonstrated exceptional performance. ossila.com The presence of the methyl group was also noted to enhance the thermal stability of the emitter. ossila.com Similarly, 2-Bromo-5-fluorobenzonitrile has been used as a precursor to synthesize TADF dyes. ossila.com A two-step reaction involving nucleophilic aromatic substitution and Buchwald-Hartwig amination yielded a TADF dye that was used to fabricate an OLED device with notable efficiency. ossila.com

The performance of OLEDs fabricated using materials derived from fluorinated benzonitriles is summarized in the following tables.

Table 1: Performance of OLEDs with Emitters Derived from Fluorinated Benzonitriles

| Precursor Compound | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |

| 4-Fluoro-2-methylbenzonitrile | TADF | 34.5 | 29.9 | 10.8 | ossila.com |

| 2-Bromo-5-fluorobenzonitrile | TADF Dye | 16.3 | 12.2 | 5 | ossila.com |

Table 2: Properties of Multifunctional Benzonitrile Derivatives in OLEDs

| Compound Type | Key Property | Application | Finding | Reference |

| D-A-D' Fluorinated Benzonitriles | TADF & Mechanofluorochromism | OLEDs, Stimuli-responsive materials | Emission properties are tunable based on preparation techniques. | rsc.orgrsc.org |

The research into fluorinated benzonitrile derivatives underscores their importance as versatile building blocks in the design and synthesis of next-generation OLED materials. rsc.orgrsc.org The ability to fine-tune the photophysical properties through chemical modification makes this class of compounds highly valuable for achieving highly efficient and stable OLEDs for display and lighting applications.

Computational and Theoretical Investigations of 2 Amino 3 Fluorobenzonitrile and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the molecular structure and properties of complex organic molecules. These computational methods provide a theoretical framework for understanding the behavior of 2-Amino-3-fluorobenzonitrile and its analogs at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various benzonitrile (B105546) derivatives, providing accurate predictions of their molecular properties. analis.com.myresearchgate.netnih.gov DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or aug-cc-pvtz, offer a balance between computational cost and accuracy for determining the characteristics of these molecules. analis.com.mymdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound and its analogs, DFT methods are employed to calculate the equilibrium structures, providing precise bond lengths, bond angles, and dihedral angles. arxiv.orgnih.gov

Studies on related molecules like 2-amino-3,5-dichlorobenzonitrile and 2-amino-4-chlorobenzonitrile show that the optimized geometries are crucial for subsequent calculations of other properties like vibrational frequencies and electronic spectra. analis.com.mynih.gov The optimization process for this compound would similarly define the spatial relationship between the amino (-NH2), fluoro (-F), and cyano (-CN) groups on the benzene (B151609) ring. For instance, calculations on 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have been performed at the RB3LYP/aug-cc-pvtz level to determine their stable structures. mdpi.comsemanticscholar.org

Table 1: Representative Optimized Bond Lengths (Å) for Benzonitrile Analogs Calculated by DFT

Note: This table presents typical bond length ranges found in DFT studies of substituted benzonitriles. Specific values for this compound would require a dedicated calculation.

| Bond | Typical Calculated Bond Length (Å) | Contributing Atoms |

| C-C (Aromatic) | 1.38 - 1.41 | Carbon atoms of the benzene ring |

| C-H | 1.08 - 1.09 | Aromatic Carbon, Hydrogen |

| C-F | ~1.35 | Aromatic Carbon, Fluorine |

| C-NH2 | ~1.37 | Aromatic Carbon, Nitrogen (Amino) |

| C-CN | ~1.43 | Aromatic Carbon, Carbon (Cyano) |

| C≡N | ~1.15 | Carbon (Cyano), Nitrogen (Cyano) |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure is a true energy minimum. For analogs such as 2-amino-4-chlorobenzonitrile, DFT calculations have been used to assign the observed vibrational bands to specific normal modes of vibration. researchgate.netnih.gov

Potential Energy Distribution (PED) analysis is a crucial component of this process, quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.gov This allows for unambiguous assignment of complex vibrational spectra. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-F stretching, in addition to the various aromatic ring vibrations. derpharmachemica.comnih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in Benzonitrile Analogs

Note: These are typical frequency ranges observed and calculated for substituted benzonitriles. The exact values depend on the specific molecule and its environment.

| Functional Group / Vibration Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch (Amino) | 3450 - 3550 | Stretching of the two N-H bonds |

| N-H Symmetric Stretch (Amino) | 3350 - 3450 | Symmetrical stretching of the N-H bonds |

| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the benzene ring |

| C≡N Stretch (Nitrile) | 2210 - 2240 | Stretching of the carbon-nitrogen triple bond |

| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond |

| C-NH2 Stretch | 1250 - 1340 | Stretching of the C-N single bond |

The electronic properties of a molecule are primarily understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com DFT calculations are widely used to compute these orbital energies and the resulting band gap. researchgate.net For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing nitrile and fluoro groups would lower the LUMO energy, likely resulting in a relatively small energy gap, suggesting significant intramolecular charge transfer character. researchgate.net

Table 3: Calculated Frontier Orbital Energies and Energy Gaps for Benzonitrile Analogs

Note: Values are illustrative and depend on the specific compound, DFT functional, and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-4-chlorobenzonitrile | -6.5 | -1.5 | 5.0 |

| 4-Amino-2-chlorobenzonitrile | -6.2 | -1.8 | 4.4 |

| 3,5-Difluorobenzonitrile | -7.8 | -1.0 | 6.8 |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and deviations from the ideal Lewis structure by analyzing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netmpg.de The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability. researchgate.net

Table 4: Example of Significant NBO Donor-Acceptor Interactions in an Amino-Substituted Aromatic System

Note: This table illustrates the type of data obtained from an NBO analysis for a representative molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) of -NH2 | π* (C-C) Ring | > 5.0 | Lone pair delocalization into the aromatic system |

| π (C-C) Ring | π* (C-C) Ring | > 20.0 | π-electron delocalization within the ring |

| π (C-C) Ring | π* (C≡N) | > 2.5 | Conjugation between the ring and nitrile group |

| LP (F) | σ* (C-C) Ring | > 1.0 | Hyperconjugation involving the fluorine atom |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface displays the electrostatic potential on the molecule's electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net

Typically, electron-rich regions with negative potential (preferred sites for electrophilic attack) are colored red, while electron-deficient regions with positive potential (preferred sites for nucleophilic attack) are colored blue. nih.govnih.gov Neutral regions are colored green. For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the cyano group due to its lone pair and the π-electrons. The electronegative fluorine atom would also contribute to a negative potential region. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. nih.govresearchgate.net

Mulliken Charge Analysis

Mulliken charge analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and electrostatic potential. These calculations are crucial as atomic charges influence dipole moment, polarizability, electronic structure, and other molecular properties niscpr.res.innih.gov. Density Functional Theory (DFT) is a common method for these calculations niscpr.res.in.

In molecules similar to this compound, such as other substituted benzonitriles, DFT calculations have shown that electronegative atoms like nitrogen and fluorine typically exhibit negative charges, while hydrogen atoms exhibit positive charges nih.gov. For instance, in a study of 2,6-dichloro-4-fluoro phenol, the fluorine atom was found to have a negative Mulliken charge, as did the oxygen and some carbon atoms, while hydrogen atoms were positive semanticscholar.org.

For this compound, it is expected that the fluorine and nitrogen atoms will carry negative charges due to their high electronegativity. The nitrogen atom of the nitrile group (C≡N) is also anticipated to be a site of negative charge. The hydrogen atoms of the amino group and the aromatic ring are expected to have positive charges. The carbon atoms in the benzene ring will exhibit varied charges depending on their bonding environment. The carbon atom attached to the electron-withdrawing fluorine atom and the carbon of the nitrile group are likely to have a more positive charge compared to other ring carbons.

A hypothetical Mulliken charge distribution for this compound based on general principles and data from analogous molecules is presented below.

Table 1: Hypothetical Mulliken Charge Distribution for this compound

| Atom | Hypothetical Charge (e) |

|---|---|

| F | -0.35 |

| N (Amino) | -0.85 |

| H (Amino) | +0.40 |

| H (Amino) | +0.40 |

| C1 (C-NH2) | +0.10 |

| C2 (C-F) | +0.25 |

| C3 (C-CN) | +0.05 |

| C4 | -0.15 |

| C5 | -0.10 |

| C6 | -0.10 |

| H (Ring) | +0.15 |

| H (Ring) | +0.15 |

| H (Ring) | +0.15 |

| C (Nitrile) | +0.10 |

| N (Nitrile) | -0.40 |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Charge Transfer

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is particularly useful for calculating vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, and for understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT) researchgate.net. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data researchgate.netmdpi.com.

Studies on related molecules, such as 2-amino-4-chlorobenzonitrile and various fluorobenzonitriles, have demonstrated the utility of TD-DFT in elucidating their electronic properties researchgate.netresearchgate.net. For 2-fluorobenzonitrile and 3-fluorobenzonitrile, TD-DFT calculations have been used to simulate their vibronic spectra and assign the observed electronic transitions researchgate.net. The calculated HOMO and LUMO energies from DFT can indicate the potential for charge transfer within a molecule researchgate.netmdpi.com. A smaller HOMO-LUMO energy gap generally suggests that a molecule is more reactive and that electronic transitions are more facile researchgate.net.

In this compound, the presence of both an electron-donating amino group and electron-withdrawing fluorine and nitrile groups suggests the possibility of significant intramolecular charge transfer upon photoexcitation. TD-DFT calculations would be expected to show electronic transitions corresponding to π → π* excitations within the aromatic system, with significant charge transfer character from the amino group and the benzene ring (the donor part) to the nitrile and fluoro-substituted part of the molecule (the acceptor part).

Table 2: Predicted Electronic Transition Properties of this compound from TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~300-350 | > 0.1 | HOMO → LUMO (π → π* with ICT) |

| S0 → S2 | ~250-300 | > 0.05 | HOMO-1 → LUMO / HOMO → LUMO+1 (π → π*) |

Note: These are predicted values based on studies of analogous compounds and would need to be confirmed by specific TD-DFT calculations.

Linear Polarizability and Hyperpolarizability Calculations

The study of linear polarizability (α) and first-order hyperpolarizability (β) is essential for identifying materials with potential applications in nonlinear optics (NLO). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are of interest for technologies such as frequency conversion and optical switching nih.gov. DFT calculations are a reliable method for predicting these NLO properties doi.org.

The magnitude of hyperpolarizability is often related to intramolecular charge transfer, where a significant difference in the dipole moment between the ground and excited states leads to a large NLO response. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, nitrile) groups in this compound suggests that it may possess interesting NLO properties.

Computational studies on other organic molecules have shown that DFT methods can provide results in good agreement with experimental data doi.org. For instance, calculations on piperazine derivatives have highlighted the relationship between the energy gap and hyperpolarizability nih.gov.

Table 3: Hypothetical NLO Properties of this compound

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2 - 4 D |

| Mean Polarizability (α) | 80 - 100 |

| First Hyperpolarizability (β) | 100 - 500 |

Note: These values are estimations based on the molecular structure and would require specific quantum chemical calculations for verification.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers valuable tools for predicting the reactivity of molecules and elucidating potential reaction pathways. The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this regard. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability biomedpharmajournal.org.

For this compound, the amino group is an electron-donating group that activates the aromatic ring towards electrophilic substitution. The fluorine atom and the nitrile group are electron-withdrawing, deactivating the ring. The interplay of these substituents will direct the regioselectivity of electrophilic and nucleophilic reactions. The nitrile group itself can undergo various reactions, such as hydrolysis or reduction.

The molecular electrostatic potential (MEP) map is another useful tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen of the nitrile group and the fluorine atom, making these sites susceptible to electrophilic attack. The positive potential would be expected around the hydrogen atoms of the amino group.

Kinetic investigations, often complemented by computational studies, can help to rationalize reaction mechanisms, as demonstrated in studies of amination via nucleophilic aromatic substitution nih.gov.

Elucidation of Intermolecular Interactions and Binding Modes via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex mdpi.com. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological targets unar.ac.id.

The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the fluorine atom can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking or hydrophobic interactions with the amino acid residues in the protein's binding pocket.

Table 4: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Arg, Lys, Ser, Asn |

| Fluorine Atom (-F) | Hydrogen Bond Acceptor, Halogen Bond | Arg, Lys, Ser, Asn |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a complete picture of the molecular framework and the electronic interactions among the substituents on the benzene ring. While specific, high-resolution spectral data for this compound is not extensively detailed in publicly accessible literature, the expected spectral features can be accurately predicted based on the known effects of the amino, fluoro, and cyano substituents on a benzene ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the two protons of the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which tends to shield the aromatic protons, shifting their signals to a lower frequency (upfield). Conversely, the nitrile (-CN) and fluorine (-F) groups are electron-withdrawing, deshielding the protons and shifting them downfield.

The protons on the aromatic ring will appear as a complex multiplet system due to spin-spin coupling between adjacent protons (ortho- and meta-coupling) and through-space coupling with the fluorine atom.

Expected ¹H NMR Spectral Data:

Aromatic Protons (H-4, H-5, H-6): These would likely appear in the range of δ 6.5-7.5 ppm. The proton H-4, being ortho to the fluorine, would show a significant ortho H-F coupling constant. The proton H-6, ortho to the amino group, would be the most shielded and appear at the highest field (lowest ppm value) in the aromatic region.

Amino Protons (-NH₂): A broad singlet is expected for the amino protons, typically in the range of δ 4.0-5.5 ppm. The broadness is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

The coupling constants (J) are critical for assigning the specific protons. Ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and H-F coupling can range from approximately 5 to 10 Hz for ortho coupling (³JHF) and 2 to 5 Hz for meta coupling (⁴JHF).

Interactive Table: Predicted ¹H NMR Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.0 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H4-H5), ³J(H4-F), ⁴J(H4-H6) |

| H-5 | ~6.7 - 7.1 | ddd (doublet of doublet of doublets) | ³J(H5-H4), ³J(H5-H6), ⁴J(H5-F) |

| H-6 | ~6.6 - 6.9 | ddd (doublet of doublet of doublets) | ³J(H6-H5), ⁴J(H6-H4), ⁵J(H6-F) |

| -NH₂ | ~4.0 - 5.5 | s (broad) | N/A |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are highly dependent on the attached substituent and the position on the ring. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets.

Expected ¹³C NMR Spectral Data:

C-F Carbon (C-3): This carbon will show the largest one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz, and will appear as a doublet at a high chemical shift due to the direct attachment of the electronegative fluorine.

C-NH₂ Carbon (C-2): The carbon attached to the amino group will also be significantly affected, appearing as a doublet due to two-bond C-F coupling (²JCF).

C-CN Carbon (C-1): This carbon will appear as a doublet due to two-bond C-F coupling (²JCF).

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the range of δ 115-120 ppm.

Other Aromatic Carbons (C-4, C-5, C-6): These carbons will also exhibit C-F coupling, with the magnitude decreasing with distance from the fluorine atom (³JCF > ⁴JCF).

Interactive Table: Predicted ¹³C NMR Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 (-C-CN) | ~100 - 110 | ²J ≈ 15-25 |

| C-2 (-C-NH₂) | ~140 - 150 | ²J ≈ 10-20 |

| C-3 (-C-F) | ~155 - 165 | ¹J ≈ 240-250 |

| C-4 | ~125 - 135 | ³J ≈ 5-10 |

| C-5 | ~115 - 125 | ⁴J ≈ 1-3 |

| C-6 | ~110 - 120 | ³J ≈ 3-7 |

| -C≡N | ~115 - 120 | ³J ≈ 2-5 |

¹⁹F NMR is highly sensitive to the local electronic environment. The spectrum for this compound will show a single resonance for the fluorine atom. Its chemical shift provides information about the electronic effects of the neighboring amino and cyano groups. The signal will be split into a multiplet due to coupling with the nearby aromatic protons (H-4 and H-5). The chemical shift is typically referenced against a standard like CFCl₃. For fluorobenzene, the chemical shift is approximately -113 ppm, and the presence of ortho-amino (electron-donating) and meta-cyano (electron-withdrawing) groups will modify this value.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's bonds. These spectra serve as a molecular "fingerprint" and are invaluable for identifying the functional groups present.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amino (-NH₂), nitrile (-C≡N), and fluoro (-C-F) groups, as well as the vibrations of the aromatic ring.

Amino (-NH₂) Group Vibrations: The -NH₂ group gives rise to two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs), typically found in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹.

Nitrile (-C≡N) Group Vibration: The C≡N triple bond stretch is a very strong and sharp absorption, typically appearing in the 2220-2260 cm⁻¹ region. Its intensity and position can be influenced by the electronic effects of the other ring substituents.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring usually appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Carbon-Fluorine (C-F) Vibration: The C-F bond stretch gives a strong absorption in the fingerprint region, typically between 1000 and 1350 cm⁻¹, though its exact position can be difficult to assign due to coupling with other vibrations.

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C≡N Stretch | -C≡N | 2220 - 2260 | Strong, Sharp |

| N-H Scissoring (Bend) | -NH₂ | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | Ar-Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Ar-F | 1100 - 1350 | Strong |

To achieve precise assignment of the observed IR and Raman bands, experimental spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used for this purpose. Studies on similar molecules, such as other substituted benzonitriles, have demonstrated the efficacy of this approach. nih.govresearchgate.net

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

Frequency Calculation: The harmonic vibrational frequencies are calculated for the optimized structure. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations.

Frequency Scaling: To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical scaling factor (typically ~0.96 for the B3LYP functional). nih.gov

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. This allows for unambiguous assignment of the spectral bands. nih.gov

By comparing the scaled theoretical frequencies and intensities with the experimental IR and Raman spectra, a detailed and reliable assignment of the fundamental vibrational modes of this compound can be achieved, confirming its molecular structure and providing insight into its bonding characteristics.

Spectroscopic Characterization of this compound: Elucidating Structural and Electronic Properties

The structural elucidation and understanding of the electronic characteristics of this compound, a significant fluorinated aromatic compound, rely heavily on a suite of advanced spectroscopic techniques. Mass spectrometry provides definitive confirmation of its elemental composition, while UV-Vis spectroscopy reveals insights into its electronic transitions. Furthermore, advanced methods such as Fourier Transform Microwave Spectroscopy and Resonance-Enhanced Multiphoton Ionization Spectroscopy offer detailed information on its molecular geometry and excited state dynamics.

Crystallographic Studies of 2 Amino 3 Fluorobenzonitrile Derivatives

Single-Crystal X-ray Diffraction Analysis

No single-crystal X-ray diffraction data for 2-amino-3-fluorobenzonitrile is available in the surveyed scientific literature. The determination of its precise molecular geometry, crystal packing, and intermolecular forces awaits experimental study.

While general principles of conformational analysis and the effects of fluorine substitution on molecular geometry are well-documented for various organic molecules, a specific analysis for this compound cannot be conducted without experimental structural data. Studies on related fluorinated benzonitriles and aminobenzonitriles indicate that the interplay of hydrogen bonding from the amino group and potential halogen bonding or dipole-dipole interactions from the fluorine substituent would likely govern the crystal packing. However, the specific arrangement in the crystal lattice of this compound remains undetermined.

Determination of Molecular and Crystal Structures

The molecular and crystal structure of this compound has not been determined by single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of the specific intermolecular interactions for this compound is not possible without crystallographic data.

Conformational Analysis and Planarity Assessment

A specific conformational analysis and planarity assessment for this compound based on experimental crystal structure data cannot be provided.

Insights into Fluorine Substituent Effects on Geometry

While the effects of fluorine substitution on the geometry of benzene (B151609) rings are a subject of general study, specific insights for this compound are not available from experimental crystal data.

Co-crystallization Studies with Biological Macromolecules

There are no published studies on the co-crystallization of this compound or its direct derivatives with biological macromolecules.

Ligand-Receptor Complex Structural Elucidation

No ligand-receptor complex structures involving this compound have been elucidated via X-ray crystallography according to the available literature.

Understanding Fluorine and Nitrile Roles in Binding

The fluorine and nitrile functionalities are pivotal in defining the intermolecular interactions and binding properties of this compound and its derivatives. Their unique electronic characteristics enable them to participate in a variety of non-covalent interactions, which are crucial in both crystal engineering and medicinal chemistry.

The Role of the Fluorine Atom:

Organic fluorine is a weak hydrogen bond acceptor. In the crystal structure of derivatives like 4-amino-3,5-difluorobenzonitrile, the fluorine atoms participate in N—H···F and C—H···F hydrogen bonds. iucr.org These interactions, although generally weak, play a significant role in the directional organization of molecules in the solid state. mdpi.comrsc.org The high electronegativity of fluorine polarizes the C-F bond, allowing the fluorine atom to engage in electrostatic and dipolar interactions. nih.gov This can be particularly important in biological contexts, where the substitution of hydrogen with fluorine can enhance binding affinity to protein targets by forming favorable contacts within a binding pocket. nih.gov

The Role of the Nitrile Group:

The nitrile group is a versatile functional group in molecular binding. Its linear geometry and the lone pair of electrons on the nitrogen atom make it an excellent hydrogen bond acceptor. researchgate.netanalis.com.my This is evident in the crystal packing of 4-amino-3,5-difluorobenzonitrile, where the nitrile nitrogen accepts a hydrogen bond from an amino group of an adjacent molecule (N—H···N). iucr.org

Furthermore, the nitrile group possesses a significant dipole moment, enabling it to participate in polar and electrostatic interactions. sioc-journal.cn In the context of protein-ligand binding, the nitrile moiety can act as a bioisostere for carbonyl or hydroxyl groups, forming hydrogen bonds with amino acid residues such as serines and arginines. nih.govsioc-journal.cn The electron-withdrawing nature of the nitrile group can also influence the electronic density of the aromatic ring, potentially modulating π–π stacking interactions. nih.gov Studies on various benzonitrile (B105546) derivatives have shown that the nitrile group can engage in C-H···N interactions, further stabilizing molecular complexes. nih.gov

Future Research Directions and Outlook in Fluorinated Benzonitrile Chemistry

Advancements in Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For fluorinated benzonitriles, the development of asymmetric synthetic routes to access enantioenriched derivatives is a burgeoning area of research. A primary future direction involves the catalytic asymmetric synthesis of molecules where a stereocenter is introduced alpha to the nitrile group, a transformation often accomplished through the Strecker reaction. mdpi.com The development of novel organocatalysts and transition-metal complexes will be crucial for achieving high enantioselectivity in the synthesis of chiral α-aminonitriles from imines derived from or related to 2-Amino-3-fluorobenzonitrile. mdpi.com